Cas no 156074-98-5 (Poly(3-hexylthiophene-2,5-diyl))

Poly(3-hexylthiophene-2,5-diyl) structure
156074-98-5 structure
商品名:Poly(3-hexylthiophene-2,5-diyl)
CAS番号:156074-98-5
MF:C12H20S
メガワット:196.3522
CID:1124068
PubChem ID:3936632

Poly(3-hexylthiophene-2,5-diyl) 化学的及び物理的性質

名前と識別子

    • Poly(3-hexylthiophene-2,5-diyl)
    • P3HT
    • 3-Hexyl-2,5-dibromothiophene homopolymer
    • Poly(2,5-dibromo-3-hexylthiophene)
    • Plexcore? OS 2100
    • Plexcore? OS 1100
    • 2,5-Dibromo-3-hexylthiophene homopolymer
    • 2,5-Dibromo-3-hexylthiophene
    • DB-005866
    • J-507293
    • SY035590
    • 2,5-Dibromo-3-hexylthiophene, 97%
    • 2,5-Dibromo-3-hex-1-ylthiophene
    • AC-4938
    • 116971-11-0
    • 2,5-dibromo-3-hexyl-thiophene
    • D3896
    • DTXSID50888890
    • SCHEMBL197683
    • CS-W009865
    • MFCD00274313
    • AMY10866
    • A2411
    • AS-2036
    • BIDD:GT0290
    • AKOS005257796
    • 156074-98-5
    • FD14058
    • Thiophene, 2,5-dibromo-3-hexyl-
    • C10H14Br2S
    • Poly(3-hexylthiophene-2,5-diyl) regioregular, electronic grade, 99.995% trace Metals basis, average Mn 15,000-45,000
    • Poly(3-hexylthiophene-2,5-diyl) regioregular, average Mn 54,000-75,000, electronic grade, 99.995% trace Metals basis
    • DTXCID701028161
    • MDL: MFCD00217686
    • インチ: InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3
    • InChIKey: NSYFIAVPXHGRSH-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCC1=C(SC(=C1)Br)Br

計算された属性

  • せいみつぶんしりょう: 325.91625g/mol
  • どういたいしつりょう: 323.91830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • ゆうかいてん: 238 °C
    238 °C
  • ようかいど: chloroform, trichlorobenzene, chlorobenzene, toluene, and xylenes: soluble
  • でんどうど: ~103 S/cm (when doped with iodine)

Poly(3-hexylthiophene-2,5-diyl) セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

Poly(3-hexylthiophene-2,5-diyl) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
445703-1G
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5
1g
¥6410.16 2023-12-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02153-5g
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5
5g
¥30238.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X93195-100mg
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5 >90%
100mg
¥428.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02152-1g
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5 -
1g
¥8418.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
510823-1G
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5
1g
¥7199.38 2023-12-05
1PlusChem
1P001OY6-25mg
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer
156074-98-5 >90%
25mg
$43.00 2024-06-20
Aaron
AR001P6I-250mg
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer
156074-98-5 93%
250mg
$336.00 2025-03-31
A2B Chem LLC
AA78190-25mg
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer
156074-98-5 >90%
25mg
$37.00 2024-01-03
A2B Chem LLC
AA78190-500mg
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer
156074-98-5 >90%
500mg
$310.00 2024-01-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02153-1g
Poly(3-hexylthiophene-2,5-diyl)
156074-98-5
1g
¥7878.0 2021-09-04

Poly(3-hexylthiophene-2,5-diyl) 関連文献

Related Articles

Poly(3-hexylthiophene-2,5-diyl)に関する追加情報

Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5): A Comprehensive Overview of Its Structure, Applications, and Recent Advances in Organic Electronics

Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5), commonly abbreviated as P3HT, is a conjugated polymer with a well-defined thiophene-based backbone and a hexyl side chain that significantly enhances its solubility and processability. As one of the most extensively studied conjugated polymers in the field of organic electronics, P3HT has been a cornerstone in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and flexible electronic devices. Its unique combination of electronic properties, thermal stability, and chemical inertness has enabled its integration into a wide range of next-generation technologies, from light-emitting diodes (LEDs) to bioelectronic interfaces. Recent advances in molecular engineering and nanostructuring techniques have further expanded the functional applications of P3HT, making it a focal point in modern materials science research.

The chemical structure of Poly(3-hexylthiophene-2,5-diyl) is defined by a repeating unit of 3-hexylthiophene, which consists of a thiophene ring substituted with a hexyl group at the 3-position. This alkyl side chain plays a critical role in modulating the intermolecular packing and charge-transport properties of the polymer. The conjugated backbone of P3HT allows for efficient π-π stacking, which is essential for charge-carrier mobility in organic semiconductors. However, the hexyl group also introduces a degree of flexibility and solubility, enabling the synthesis of high-quality thin films through solution-processing techniques such as spin-coating and inkjet printing. These properties have made P3HT a versatile material for fabricating large-area electronic devices with low manufacturing costs.

Recent studies have highlighted the potential of P3HT in hybrid organic-inorganic perovskite solar cells, where it serves as a hole-transporting material (HTM). For instance, a 2023 paper published in Advanced Materials demonstrated that P3HT can be doped with fluorinated molecules to enhance hole mobility and stability under ambient conditions. This innovation has addressed a key limitation of traditional HTMs, such as spiro-OMeTAD, which require moisture-sensitive additives for optimal performance. Additionally, P3HT has been integrated with two-dimensional (2D) materials like graphene oxide and transition metal dichalcogenides (TMDCs) to create heterostructures that exhibit enhanced charge-transport efficiency and mechanical robustness. These hybrid systems are particularly promising for wearable electronics and biomedical devices where flexibility and biocompatibility are critical requirements.

Another area of intensive research involves the molecular modification of P3HT to tailor its electronic and optical properties. For example, fluorination of the hexyl side chain has been shown to increase the bandgap of P3HT, which is beneficial for light-harvesting applications such as photodetectors and photovoltaic cells. Conversely, alkylation with longer chains can improve film morphology and interfacial adhesion in multilayered devices. A 2022 study in Nature Electronics reported the use of block copolymerization techniques to create core-shell nanostructures with P3HT as the core and functional polymers as the shell, enabling precise control over charge-carrier dynamics. These nanostructured materials have shown superior performance in organic light-emitting diodes (OLEDs) and organic photodiodes due to their enhanced charge injection and recombination rates.

Despite its remarkable properties, P3HT faces several challenges in practical applications, including limited stability under prolonged UV exposure and thermal degradation at high operating temperatures. To address these issues, recent materials engineering efforts have focused on crosslinking P3HT with silane-based compounds or introducing conjugated side chains to improve thermal resistance. Additionally, surface functionalization with self-assembled monolayers (SAMs) has been employed to enhance interfacial interactions between P3HT and metal electrodes, leading to reduced contact resistance in OFETs. These innovative strategies are paving the way for the commercialization of P3HT-based devices in smart packaging, flexible displays, and energy-harvesting systems.

In summary, Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5) remains a cornerstone material in organic electronics due to its versatile chemistry, scalable synthesis, and compatibility with emerging technologies. Ongoing research into structure-property relationships and device optimization is expected to further expand the application scope of P3HT, solidifying its role in the next generation of sustainable and flexible electronic systems.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.